Germin A

Description

BenchChem offers high-quality Germin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Germin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

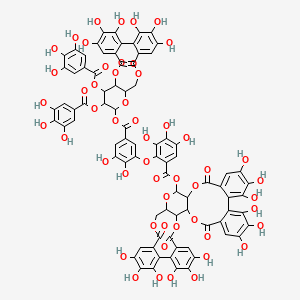

CAS No. |

82220-61-9 |

|---|---|

Molecular Formula |

C82H56O52 |

Molecular Weight |

1873.3 g/mol |

IUPAC Name |

(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C82H56O52/c83-26-1-16(2-27(84)47(26)95)71(112)129-67-65-39(14-122-74(115)19-7-31(88)50(98)57(105)41(19)43-21(76(117)127-65)9-33(90)52(100)59(43)107)125-81(69(67)131-72(113)17-3-28(85)48(96)29(86)4-17)133-73(114)18-5-30(87)49(97)38(6-18)124-64-25(13-37(94)56(104)63(64)111)80(121)134-82-70-68(130-78(119)23-11-35(92)54(102)61(109)45(23)46-24(79(120)132-70)12-36(93)55(103)62(46)110)66-40(126-82)15-123-75(116)20-8-32(89)51(99)58(106)42(20)44-22(77(118)128-66)10-34(91)53(101)60(44)108/h1-13,39-40,65-70,81-111H,14-15H2 |

InChI Key |

ODXMIHPUPFEYDB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)OC6C(C(C7C(O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Function of Germin A

Introduction

The nomenclature surrounding "Germin A" can be ambiguous. While public chemical databases may contain entries for a complex polyphenol under this name, the vast majority of scientific literature and research, particularly in the fields of biochemistry, plant biology, and drug development, refers to "Germin" as a class of highly stable glycoproteins. This guide will focus on the well-characterized Germin (B1200585) protein, a member of the cupin superfamily, which plays a crucial role in plant development and defense. It is probable that inquiries regarding "Germin A" from a research and drug development perspective are directed towards this significant protein.

Germins are typically water-soluble glycoproteins that are notably resistant to proteolysis and dissociation in SDS.[1] In cereals, these proteins exhibit oxalate (B1200264) oxidase activity, which is a key function in various physiological processes.[1]

Chemical Structure of the Germin Protein

The fundamental structure of a germin protein is a homohexamer, meaning it is composed of six identical monomer subunits.[2] These monomers are arranged as a "trimer of dimers".[2] Each monomer has a distinctive β-jellyroll core structure, a characteristic feature of the cupin superfamily of proteins.[1][2]

Crystallographic studies of barley germin have revealed that each monomer subunit binds a single manganese (Mn) ion.[2][3] The ligands that bind this manganese ion are similar to those found in manganese superoxide (B77818) dismutase (MnSOD).[2] The N-terminus of each monomer features an irregular extension, the domain shape of which is generally conserved across many germin-like proteins (GLPs).[3]

The mature protein is encoded by a sequence of 603 residues, which follows a 23-residue signal peptide that is cleaved off.[4] The amino acid sequence of germin does not show significant internal homologies or repetitions.[4] However, it does contain a notable stretch of 34 uncharged amino acid residues, which may be involved in the formation of its stable homopentameric (or in other cases, hexameric) structure and its resistance to enzymatic degradation.[4]

Two conserved motifs, known as "germin boxes," are characteristic of this protein family: "G(x)5HxH(x)3,4E(x)6G" and "G(x)5PxG(x)2H(x)3N".[3] These motifs are integral to the classic jellyroll beta-barrel structural domain.[3]

Quantitative Data

The following table summarizes key quantitative data for a representative Germin protein, derived from wheat.

| Property | Value | Source |

| Monomer Molecular Weight | Approximately 25 kDa (protein only) | [4] |

| Mature Protein Length | 201 amino acid residues | [4] |

| Signal Peptide Length | 23 amino acid residues | [4] |

| mRNA Length | 1075 nucleotide residues | [4] |

| Oligomeric State | Homopentamer or Homodimer of trimers (Hexamer) | [2][4] |

| Metal Cofactor | 1 Manganese (Mn) ion per monomer | [2] |

Biological Function and Signaling Pathways

Germin proteins are bifunctional, exhibiting both oxalate oxidase and superoxide dismutase (SOD) activities.[2] These enzymatic functions are central to their roles in plant defense and development.

-

Oxalate Oxidase Activity: Germins catalyze the manganese-dependent oxidative breakdown of oxalate into carbon dioxide and hydrogen peroxide (H₂O₂).[1] The generation of H₂O₂ is a critical step in various signaling pathways. H₂O₂ can act as a signaling molecule to trigger downstream defense responses, and it can also contribute directly to the strengthening of cell walls through peroxidative cross-linking of cell wall components, forming a physical barrier against pathogens.

-

Superoxide Dismutase (SOD) Activity: Germins can also convert superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide.[2] This activity is crucial for mitigating oxidative stress by detoxifying reactive oxygen species (ROS) that are often produced in response to biotic and abiotic stresses.

The dual enzymatic activities of Germin place it at a key node in plant stress response signaling.

Experimental Protocols

The study of Germin proteins involves a range of biochemical and molecular biology techniques. Below are generalized methodologies for key experiments.

1. Extraction and Purification of Germin from Wheat Embryos

-

Objective: To isolate native Germin protein for structural and functional studies.

-

Methodology:

-

Homogenization: Germinating wheat embryos are homogenized in a suitable extraction buffer (e.g., a Tris-HCl buffer at neutral pH) containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing soluble proteins is collected.

-

Heat Treatment: Due to its remarkable thermal stability, the supernatant can be heated (e.g., to 70-80°C) to denature and precipitate a significant portion of other proteins. After cooling, a second centrifugation step is performed.

-

Chromatography: The clarified supernatant is then subjected to a series of chromatographic steps. This may include:

-

Ion-exchange chromatography: To separate proteins based on charge.

-

Size-exclusion chromatography: To separate proteins based on their molecular size, which is effective for isolating the oligomeric Germin.

-

-

Purity Analysis: The purity of the isolated Germin is assessed by SDS-PAGE, which should show a single band corresponding to the monomeric molecular weight.

-

2. Oxalate Oxidase Activity Assay

-

Objective: To quantify the enzymatic activity of purified Germin or to detect its presence in crude extracts.

-

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer at the optimal pH for the enzyme (typically acidic, e.g., succinate (B1194679) buffer at pH 4.0), the substrate (e.g., sodium oxalate), and a chromogenic peroxidase substrate (e.g., 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-(dimethylamino)benzoic acid (DMAB)) along with horseradish peroxidase.

-

Enzyme Addition: The reaction is initiated by adding the Germin-containing sample.

-

Detection: The Germin-catalyzed oxidation of oxalate produces H₂O₂. The H₂O₂ is then used by the horseradish peroxidase to oxidize the chromogenic substrates, resulting in a colored product.

-

Quantification: The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 590 nm). The activity is calculated based on the change in absorbance over time and can be compared to a standard curve generated with known concentrations of H₂O₂.

-

Germin A, in its most scientifically relevant context, refers to a family of structurally conserved and functionally significant glycoproteins in plants. Their unique hexameric structure, built from β-jellyroll monomers, and their dual enzymatic activities as oxalate oxidase and superoxide dismutase, position them as key players in plant defense and stress response. The detailed understanding of their structure and function, facilitated by the experimental protocols outlined, is essential for researchers in plant science and may offer avenues for exploration in drug development, particularly in the context of antifungal or antibacterial strategies inspired by natural plant defense mechanisms.

References

- 1. Germins and germin like proteins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Germin is a manganese containing homohexamer with oxalate oxidase and superoxide dismutase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Genome-wide identification of germin-like proteins in peanut (Arachis hypogea L.) and expression analysis under different abiotic stresses [frontiersin.org]

- 4. Polypeptide structure of germin as deduced from cDNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Germin: A Technical Guide to its Molecular Landscape and Functional Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germin (B1200585) and Germin-Like Proteins (GLPs) represent a ubiquitous family of plant glycoproteins that play a pivotal role in a multitude of physiological processes, ranging from seed germination and development to defense against biotic and abiotic stresses. Initially identified as a marker for the onset of growth in germinating wheat embryos, the functional repertoire of this protein family has expanded to include enzymatic activities crucial for plant survival and adaptation. This technical guide provides a comprehensive overview of the molecular formula and properties of Germin, details key experimental methodologies for its study, and elucidates its involvement in cellular signaling pathways.

Molecular Profile and Physicochemical Properties

Germin is a homohexameric glycoprotein (B1211001), with each monomer having a molecular mass of approximately 26 kilodaltons (kDa), contributing to a total mass of about 130 kDa for the oligomer.[1] These proteins are characterized by their remarkable stability, showing resistance to broad-specificity proteases and dissociation in SDS.[2] The structure of Germin is comprised of β-jellyroll monomers that assemble into a trimer of dimers, a configuration that contributes to its high thermal stability.[3]

A key feature of many Germin proteins is their oxalate (B1200264) oxidase activity, which catalyzes the conversion of oxalate and oxygen into carbon dioxide and hydrogen peroxide.[2][4] Some Germin-Like Proteins (GLPs) may lack this specific activity but often possess other enzymatic functions, such as superoxide (B77818) dismutase (SOD) activity.[5][6] This dual enzymatic capability highlights the role of Germin in managing reactive oxygen species (ROS) within the plant cell wall.[3]

Table 1: Physicochemical Properties of Wheat Germin

| Property | Value | Reference |

| Molecular Mass (Monomer) | ~26 kDa | [1] |

| Molecular Mass (Oligomer) | ~130 kDa | [1] |

| Sedimentation Coefficient (S20,w) | 7.3S | [1][7] |

| Stokes' Radius (RS) | 4.5 nm | [1][7] |

| Quaternary Structure | Homopentameric/Homohexameric | [1][3][4] |

| Secondary Structure | ~10-20% α-helix, 50-60% β-sheet/turn, 20-30% random coil | [1] |

| Metal Cofactor | Manganese (Mn) | [3] |

Core Functions and Biological Significance

Germins and GLPs are integral to a plant's ability to navigate its environment and developmental programs. Their functions are diverse and critical for plant health:

-

Plant Development: The expression of Germin is tightly regulated during zygotic and somatic embryogenesis.[2] Its appearance is a hallmark of the initiation of growth in germinating seeds.[4]

-

Stress Response: GLPs are implicated in the response to a wide array of environmental challenges. This includes tolerance to salt stress, heavy metal stress, heat, cold, and drought.[2][5]

-

Defense Against Pathogens: A primary role of Germin is in plant defense. The hydrogen peroxide produced through its oxalate oxidase activity can act as a signaling molecule to trigger defense responses and can also directly strengthen the cell wall through oxidative cross-linking of cell wall components, forming a barrier against invading pathogens like fungi, bacteria, and viruses.[2][5]

Key Experimental Protocols

The study of Germin and GLPs involves a range of molecular and biochemical techniques. Below are outlines of key experimental protocols.

Identification and Quantification of Germin-Like Proteins

Objective: To identify and quantify the presence of GLPs in plant tissues.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from plant tissue using established methods such as the CTAB method.[8]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV).[9]

-

Primer Design: Gene-specific primers for the target GLP genes and a reference gene (e.g., Actin) are designed.

-

qRT-PCR Reaction: The reaction is performed using a suitable qPCR system with a fluorescent dye (e.g., TB Green). The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the GLP genes is calculated using the 2-ΔΔCt method, with the reference gene for normalization.[9]

Analysis of Conserved Motifs

Objective: To identify conserved motifs within the amino acid sequences of GLP proteins.

Methodology: In Silico Motif Analysis

-

Sequence Retrieval: Obtain the full-length amino acid sequences of the identified GLP proteins.

-

Motif Prediction: Utilize online tools such as MEME (Multiple Em for Motif Elicitation) to predict conserved motifs.[9]

-

Parameter Setting: Define the parameters for the analysis, such as the maximum number of motifs to find and the minimum and maximum width of the motifs.

-

Analysis and Visualization: The tool will output the identified motifs as sequence logos and their distribution within the submitted protein sequences.

Signaling Pathways and Regulatory Networks

Germin and GLPs are involved in complex signaling networks that mediate plant growth and defense. The production of hydrogen peroxide (H₂O₂) by Germin's oxalate oxidase activity is a central event in these pathways.

Reactive Oxygen Species (ROS) Signaling

The H₂O₂ generated by Germin acts as a key signaling molecule. It can trigger a cascade of downstream events, including:

-

Activation of MAP Kinase Cascades: ROS can activate mitogen-activated protein kinase (MAPK) signaling pathways, which in turn regulate the expression of defense-related genes.[10]

-

Induction of Pathogenesis-Related (PR) Genes: H₂O₂ can lead to the transcriptional activation of PR genes, which encode proteins with antimicrobial activities.

-

Hypersensitive Response (HR): In response to pathogen attack, a rapid and localized cell death known as the hypersensitive response can be triggered by ROS, limiting the spread of the pathogen.[10]

Phytohormone Signaling

The expression and activity of Germin and GLPs are also modulated by phytohormones. For instance, abscisic acid (ABA), a key hormone in stress responses, can influence the expression of GLP genes.[9] Furthermore, signaling pathways of other phytohormones such as gibberellins (B7789140) (GAs), brassinosteroids (BRs), and auxins are enhanced during germination, a process where Germin is a key player.[11] This suggests a complex interplay between Germin-mediated ROS signaling and hormonal pathways in regulating plant growth and stress adaptation.

Conclusion and Future Directions

Germin and Germin-Like Proteins are a fascinating and functionally diverse family of glycoproteins with significant implications for plant biology and agriculture. Their robust structure and multifaceted roles in development and defense make them attractive targets for crop improvement strategies aimed at enhancing stress tolerance and disease resistance. Future research should focus on elucidating the precise regulatory mechanisms governing the expression of different GLP isoforms and their specific roles in various signaling cascades. A deeper understanding of the structure-function relationships within the GLP family will be instrumental for harnessing their full biotechnological potential.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Germins and germin like proteins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Germin is a manganese containing homohexamer with oxalate oxidase and superoxide dismutase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Germin, a protein marker of early plant development, is an oxalate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Versatility of germin-like proteins in their sequences, expressions, and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Germin: physicochemical properties of the glycoprotein which sign...: Ingenta Connect [ingentaconnect.com]

- 8. Frontiers | Genome-wide identification of germin-like proteins in peanut (Arachis hypogea L.) and expression analysis under different abiotic stresses [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Item - The signaling pathways of phytohormones, including GAs, BRs, auxin, and others, are enhanced in germinated seeds. - Public Library of Science - Figshare [plos.figshare.com]

The Unfolding Saga of Germin and Germin-Like Proteins: A Technical Guide to Their Discovery, History, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germin (B1200585) and germin-like proteins (GLPs) represent a ubiquitous superfamily of plant glycoproteins with diverse and critical roles in plant development and defense. First discovered as a marker of wheat germination, the study of these proteins has expanded to reveal their involvement in a myriad of physiological processes, from cell wall architecture to intricate stress response signaling. This in-depth technical guide provides a comprehensive overview of the discovery and history of germin and GLPs, detailed experimental protocols for their study, and a summary of key quantitative data. Furthermore, this guide illustrates the signaling pathways and experimental workflows associated with these fascinating proteins, offering a valuable resource for researchers and professionals in the fields of plant science and drug development.

A Historical Perspective: From a Germination Marker to a Multifunctional Protein Superfamily

The story of germin proteins began in the early 1980s when researchers were searching for molecular markers associated with the onset of germination in wheat embryos. A novel protein, synthesized within hours of water imbibition by wheat seeds, was identified and aptly named "germin".[1][2] Initial studies focused on its expression pattern and its remarkable stability, including resistance to proteases.[3]

A pivotal breakthrough occurred in 1993 when it was discovered that germin possesses oxalate (B1200264) oxidase (OXO) activity.[1][3] This enzymatic function, which catalyzes the conversion of oxalate and oxygen into carbon dioxide and hydrogen peroxide (H₂O₂), provided the first major clue to its physiological role.[4] The generation of H₂O₂, a key reactive oxygen species (ROS), implicated germin in processes such as cell wall reinforcement and defense against pathogens.

Subsequent research led to the discovery of a large and diverse group of proteins with sequence similarity to the original wheat germin, which were collectively termed germin-like proteins (GLPs).[5] These GLPs are found throughout the plant kingdom, from mosses to higher plants, and even in some non-plant organisms.[3] While some GLPs exhibit oxalate oxidase activity, many others have been found to possess different enzymatic functions, such as superoxide (B77818) dismutase (SOD) activity, or to have non-enzymatic roles.[4][6] This functional diversity is a hallmark of the GLP superfamily and a testament to their evolutionary adaptation to a wide range of biological functions.

All germins and GLPs belong to the cupin superfamily, characterized by a conserved β-barrel core structure.[5] This structural motif provides a scaffold for a variety of catalytic and binding activities, explaining the functional versatility of this protein family. Today, research on germin and GLPs continues to uncover their intricate involvement in plant growth, development, and interactions with the environment, making them a subject of intense study for their potential applications in agriculture and beyond.

Quantitative Data Summary

The following tables summarize key quantitative data for representative germin and germin-like proteins from various plant species. This information is essential for comparative studies and for understanding the physicochemical properties and expression dynamics of these proteins.

Table 1: Physicochemical Properties of Selected Germin and Germin-Like Proteins

| Protein Name | Organism | Molecular Weight (kDa) | Isoelectric Point (pI) | Subcellular Localization | Reference(s) |

| Germin (gf-2.8) | Triticum aestivum (Wheat) | ~25 | 6.3 | Apoplast (Cell Wall) | [3] |

| ZmGLP1 | Zea mays (Maize) | 28.9 | 6.01 | Cytoplasmic/Extracellular | [7][8] |

| ZmGLP4-11 | Zea mays (Maize) | Not specified | 10.11 | Not specified | [7][8] |

| AhGLP29 | Arachis hypogaea (Peanut) | 81.40 | 9.42 | Not specified | [9] |

| AhGLP73 | Arachis hypogaea (Peanut) | Not specified | 5.01 | Not specified | [9] |

| StGLPs (range) | Solanum tuberosum (Potato) | Not specified | Not specified | Not specified | [5] |

| CmGLPs (average) | Cucumis melo (Melon) | 22.9 | 5.45 - 9.42 | Endoplasmic reticulum, extracellular, vacuolar, peroxisomal, cytoplasmic | [10] |

Table 2: Expression Analysis of Germin-Like Proteins Under Biotic and Abiotic Stress

| Gene/Protein | Organism | Stress Condition | Tissue | Fold Change/Expression Pattern | Reference(s) |

| OsGLP genes (chr 8 cluster) | Oryza sativa (Rice) | Magnaporthe oryzae (Blast fungus) | Not specified | Upregulated, associated with quantitative resistance | [11] |

| GhABP19 | Gossypium hirsutum (Cotton) | Verticillium dahliae, Fusarium oxysporum | Not specified | Upregulated | [10] |

| TaExtLP & TaGLP 9-1 | Triticum aestivum (Wheat) | Drought stress | Root and leave | Differentially expressed | [12] |

| StGLP5 | Solanum tuberosum (Potato) | Salt stress | Not specified | Highest expression among all expressed StGLPs | [5] |

| StGLP14, StGLP17, StGLP30 | Solanum tuberosum (Potato) | Heat stress | Not specified | Higher expression levels | [5] |

| CsGLP genes | Cucumis sativus (Cucumber) | Salt, Drought, ABA | Not specified | Differentially regulated | [13] |

Key Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and functional analysis of germin and germin-like proteins.

Protein Extraction from Plant Tissues

Objective: To extract total proteins from plant tissues for downstream analysis such as SDS-PAGE, 2D-electrophoresis, and western blotting.

Protocol (Phenol Extraction Method):

-

Sample Preparation: Freeze ~1 gram of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Homogenization: Transfer the powder to a 15 mL centrifuge tube and add 5 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM EDTA, 100 mM KCl, 1% (v/v) Triton X-100, 1 mM PMSF, and 1% (v/v) β-mercaptoethanol). Vortex vigorously for 1 minute.

-

Phenol (B47542) Extraction: Add an equal volume of Tris-buffered phenol (pH 8.0) to the homogenate. Vortex for 30 minutes at 4°C.

-

Phase Separation: Centrifuge at 5,000 x g for 15 minutes at 4°C. The upper phenol phase contains the proteins.

-

Protein Precipitation: Carefully transfer the upper phenol phase to a new tube. Add 5 volumes of ice-cold 0.1 M ammonium (B1175870) acetate (B1210297) in methanol. Incubate at -20°C for at least 2 hours (or overnight for higher yield).

-

Pelleting: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the proteins.

-

Washing: Discard the supernatant and wash the pellet twice with ice-cold acetone. Air-dry the pellet briefly to remove residual acetone.

-

Solubilization: Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., urea-based buffer for 2D-electrophoresis or Laemmli buffer for SDS-PAGE).

Oxalate Oxidase (OXO) Activity Assay

Objective: To quantitatively measure the oxalate oxidase activity of a purified protein or a crude protein extract.

Protocol (Fluorometric Assay):

This protocol is adapted from commercially available kits and published methods.[9][14][15]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Succinate buffer, pH 3.5.

-

Substrate Solution: 100 mM Oxalic acid in Assay Buffer.

-

Detection Reagent: Prepare a working solution containing a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in Assay Buffer according to the manufacturer's instructions.

-

-

Standard Curve: Prepare a standard curve using a known concentration of H₂O₂ (0 to 10 µM).

-

Reaction Setup:

-

In a 96-well black microplate, add 50 µL of your protein sample (purified protein or crude extract).

-

Add 50 µL of the Substrate Solution to initiate the reaction. For a negative control, add 50 µL of Assay Buffer without oxalate.

-

Incubate at 37°C for 30 minutes.

-

-

Detection:

-

Add 50 µL of the Detection Reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~580-590 nm.

-

Calculation: Calculate the H₂O₂ concentration in your samples using the standard curve and determine the oxalate oxidase activity (typically expressed as units/mg of protein, where one unit is the amount of enzyme that produces 1 µmol of H₂O₂ per minute).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of germin or GLP genes in response to specific treatments or at different developmental stages.

Protocol:

-

RNA Extraction: Extract total RNA from plant tissues using a commercial kit or a standard protocol (e.g., Trizol or CTAB method).[16] Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for your target germin/GLP gene and a reference gene (e.g., actin or ubiquitin) for normalization. Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and an annealing temperature of 55-65°C. The amplicon size should be between 100-200 bp.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction in a 20 µL volume containing:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis to verify the specificity of the amplicon.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[17] The expression of the target gene is normalized to the expression of the reference gene.

Visualizing the World of Germin Proteins: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving germin proteins and a typical experimental workflow for their characterization.

Signaling Pathways

Diagram 1: Germin-Mediated Reactive Oxygen Species (ROS) Signaling

Caption: Germin-mediated ROS signaling pathway in plant stress response.

Diagram 2: Simplified Abscisic Acid (ABA) Signaling Pathway

Caption: A simplified overview of the core ABA signaling pathway.

Experimental Workflow

Diagram 3: Workflow for the Characterization of a Novel Germin-Like Protein

Caption: A comprehensive workflow for the characterization of a novel GLP.

Conclusion and Future Perspectives

The journey of discovery for germin and germin-like proteins has been a remarkable one, from a simple marker of germination to a complex and functionally diverse superfamily of proteins integral to plant life. Their involvement in stress responses, particularly through the generation of reactive oxygen species, has opened up new avenues for understanding plant defense mechanisms. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the roles of these proteins.

Future research will likely focus on elucidating the precise molecular mechanisms by which GLPs are regulated and how they integrate into broader signaling networks. The development of novel drugs and crop improvement strategies could benefit from a deeper understanding of GLP function. For instance, engineering plants with enhanced GLP activity could lead to crops with increased resistance to a variety of biotic and abiotic stresses. The continued exploration of this fascinating protein superfamily promises to yield further exciting discoveries with significant implications for both basic science and applied agriculture.

References

- 1. Genome-Wide Identification and Expression Profiling of Germin-Like Proteins Reveal Their Role in Regulating Abiotic Stress Response in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-Wide Characterization and Expression Analysis of the Germin-Like Protein Family in Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Genome-Wide Identification and Expression Profiling of Germin-Like Proteins Reveal Their Role in Regulating Abiotic Stress Response in Potato [frontiersin.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Characterization of Germin-like Protein Genes in Zea mays (ZmGLPs) Using Various In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Genome-wide identification of germin-like proteins in peanut (Arachis hypogea L.) and expression analysis under different abiotic stresses [frontiersin.org]

- 10. Genome-Wide Identification, Characterization, and Expression Analysis Related to Low-Temperature Stress of the CmGLP Gene Family in Cucumis melo L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive oxygen species signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pakbs.org [pakbs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Oxidative signaling in seed germination and dormancy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Global Plant Stress Signaling: Reactive Oxygen Species at the Cross-Road [frontiersin.org]

- 17. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]

Function of germin in plant development

An In-depth Technical Guide on the Core Functions of Germin (B1200585) and Germin-Like Proteins in Plant Development

Executive Summary

Germins and Germin-Like Proteins (GLPs) represent a ubiquitous and functionally diverse family of glycoproteins within the plant kingdom. Initially identified as markers of germination in wheat, their roles are now understood to extend across a wide spectrum of plant development and stress response mechanisms. Structurally, they are members of the cupin superfamily, characterized by a robust β-barrel core that imparts significant stability against proteases and heat.[1][2] Their primary biochemical functions, including oxalate (B1200264) oxidase (OXO) and superoxide (B77818) dismutase (SOD) activities, result in the production of hydrogen peroxide (H₂O₂).[3][4] This reactive oxygen species (ROS) is a critical signaling molecule and a substrate for enzymatic reactions that directly impact cell wall architecture, providing structural reinforcement.[5] Furthermore, GLPs are integral components of the plant's defense system, with their expression being significantly modulated by both biotic and abiotic stressors such as pathogen attack, salinity, and drought.[3][6] This guide provides a comprehensive overview of the biochemical activities, developmental functions, and stress-related roles of germin and GLPs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biochemical Activities of Germin and GLPs

Germins and GLPs are enzymes with several known catalytic functions, the most prominent of which contribute to the generation of H₂O₂.[3][5] This H₂O₂ is not merely a metabolic byproduct but a key player in cell wall modification and stress signaling.

-

Oxalate Oxidase (OXO) Activity: The archetypal function, particularly of "true germins" in cereals, is the manganese-dependent oxidative cleavage of oxalate into H₂O₂ and carbon dioxide.[1][5][7] This activity is pivotal for generating apoplastic H₂O₂ for cell wall reinforcement and defense.

-

Superoxide Dismutase (SOD) Activity: Many GLPs exhibit SOD activity, converting superoxide radicals (O₂⁻) into H₂O₂ and molecular oxygen.[3][4][8] This function is crucial for detoxifying harmful superoxide radicals while simultaneously producing H₂O₂ for downstream applications.

-

Other Enzymatic Roles: Certain GLPs have also been reported to possess ADP-glucose pyrophosphatase/phosphodiesterase (AGPPase) and polyphenol oxidase (PPO) activities, indicating a broader functional diversity than initially understood.[4][8][9]

The controlled production of H₂O₂ by these enzymes is a central theme connecting their diverse physiological roles.

Core Functions in Plant Development

GLPs are expressed in nearly all plant tissues and at various developmental stages, highlighting their fundamental importance.[9][10]

Embryogenesis and Seed Germination

Germin was first discovered as a protein that accumulates specifically during the germination of wheat embryos.[1][11] Their involvement has since been confirmed in both zygotic and somatic embryogenesis in various plant species, where they are thought to play a role in preparing the cell walls for growth and differentiation.[1]

Cell Wall Architecture and Remodeling

As glycoproteins primarily located in the cell wall or apoplast, GLPs are perfectly positioned to influence its structure.[1] The H₂O₂ generated by OXO and SOD serves as a substrate for peroxidases, which catalyze the cross-linking of phenolic compounds, glycoproteins (like extensins), and lignin (B12514952) polymers.[5][12] This process, known as lignification and cell wall stiffening, provides mechanical strength and is essential for normal plant growth and defense.[13][14][15] Conversely, some GLPs are implicated in cell wall expansion during growth, suggesting a highly regulated and context-dependent function.[11]

Role in Biotic and Abiotic Stress Responses

A significant body of research has established GLPs as critical mediators of plant adaptation to environmental challenges.[3][6][16]

Biotic Stress and Pathogen Defense

Upon pathogen attack, the expression of many GLP genes is rapidly induced.[3][6] The resulting burst of H₂O₂ production contributes to defense in several ways:

-

Direct antimicrobial activity.

-

Strengthening the cell wall barrier through oxidative cross-linking, making it more resistant to fungal penetration.[5]

-

Acting as a secondary messenger in a signal transduction cascade that activates downstream defense genes.[6]

Specific GLPs have been linked to resistance against a range of fungal pathogens, including powdery mildew and sheath blight.[6][17]

Abiotic Stress Tolerance

GLPs are key components in the plant's response to a wide array of abiotic stresses.[2][3] Their gene expression is often significantly upregulated under conditions of high salinity, drought, heat, cold, and heavy metal exposure.[1][9][10] This response is believed to help mitigate cellular damage by managing oxidative stress (via SOD activity) and reinforcing cellular structures to withstand the physiological strain.[3]

Quantitative Data Summary

The study of GLPs has benefited from quantitative analysis of gene expression and genome-wide identification, revealing the size and responsiveness of this important gene family.

Table 1: Examples of Quantitative GLP Gene Expression Under Abiotic Stress

| Plant Species | Cultivar/Genotype | Gene | Stress Condition | Tissue | Fold Change (Approx.) | Reference |

|---|---|---|---|---|---|---|

| Triticum aestivum | Gerek (tolerant) | TaGLP | 4h Drought | Root | +5.0x | [18][19] |

| Triticum aestivum | Gerek (tolerant) | TaExtLP | 4h Drought | Root | +6.0x | [18] |

| Oryza sativa | KS282 | OsGLP3-6 | Salt | Leaf & Root | Significant Upregulation | [20] |

| Oryza sativa | KS282 | OsGLP8-7 | Drought | Leaf & Root | Significant Upregulation | [20] |

| Solanum tuberosum | - | StGLP5 | Salt | - | Highest Expression |[17] |

Table 2: Size of the GLP Gene Family in Various Plant Species

| Plant Species | Number of GLP Genes | Reference |

|---|---|---|

| Cucumber (Cucumis sativus) | 38 | [8] |

| Potato (Solanum tuberosum) | 70 | [10] |

| Arabidopsis (Arabidopsis thaliana) | 32 | [8] |

| Rice (Oryza sativa) | 43 | [8] |

| Soybean (Glycine max) | 69 | [8] |

| Wheat (Triticum aestivum) | 258 |[8] |

Visualizations: Pathways and Workflows

digraph "GLP_Biotic_Stress_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.6, dpi=72];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [arrowsize=0.7];

// Node Definitions

pathogen [label="Pathogen Elicitor\n(e.g., Chitin)", fillcolor="#FBBC05", fontcolor="#202124"];

receptor [label="Plasma Membrane\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"];

signaling [label="Intracellular\nSignaling Cascade\n(MAPK, Ca2+)", fillcolor="#F1F3F4", fontcolor="#202124"];

transcription [label="Transcription\nFactors (e.g., WRKY)", fillcolor="#F1F3F4", fontcolor="#202124"];

glp_gene [label="GLP Gene\nUpregulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

glp_protein [label="GLP Protein\n(OXO/SOD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

h2o2 [label="H₂O₂ Burst\n(Oxidative Burst)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

defense_genes [label="Defense Gene\nActivation (e.g., PR proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"];

cell_wall [label="Cell Wall\nCross-linking\n(Lignification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

resistance [label="Enhanced Disease\nResistance", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

pathogen -> receptor [color="#202124"];

receptor -> signaling [color="#202124"];

signaling -> transcription [color="#202124"];

transcription -> glp_gene [color="#202124"];

glp_gene -> glp_protein [label=" Transcription &\n Translation ", fontsize=8, fontcolor="#5F6368", color="#202124"];

glp_protein -> h2o2 [label=" Enzymatic\n Activity ", fontsize=8, fontcolor="#5F6368", color="#202124"];

h2o2 -> defense_genes [label=" Signaling ", fontsize=8, fontcolor="#5F6368", color="#202124"];

h2o2 -> cell_wall [label=" Substrate for\n Peroxidases ", fontsize=8, fontcolor="#5F6368", color="#202124"];

defense_genes -> resistance [color="#202124"];

cell_wall -> resistance [color="#202124"];

}

Caption: Experimental workflow for the functional analysis of a GLP gene.

Caption: Logical relationships of core GLP functions.

Key Experimental Protocols

Reproducible and standardized methods are crucial for studying GLP function. Below are protocols for two key experimental procedures.

Protocol: Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the steps to quantify the expression level of a target GLP gene relative to a stably expressed reference gene.[21][22]

-

Tissue Sampling & RNA Isolation:

-

Collect plant tissue (e.g., leaves, roots) from control and treated plants. Immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[23]

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.[8]

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture in a 10-20 µL volume containing: cDNA template, forward and reverse primers for the target GLP gene, and a SYBR Green-based master mix (e.g., TB Green Premix Ex TaqII Kit).[8]

-

Prepare parallel reactions for a reference gene (e.g., Actin, Ubiquitin) for normalization.

-

Perform the reaction in a real-time PCR system (e.g., Roche LightCycler 480) with typical cycling conditions: initial denaturation at 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 30s.[24]

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative gene expression using the 2-ΔΔCt method, where ΔΔCt = (Cttarget - Ctref)treated - (Cttarget - Ctref)control.[8]

Protocol: Oxalate Oxidase (OXO) Activity Assay (Spectrophotometric)

This method measures the H₂O₂ produced by OXO activity in a protein extract.[7][25]

-

Protein Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM sodium succinate (B1194679) buffer, pH 3.8).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins. Determine the total protein concentration using a Bradford or BCA assay.

-

Enzyme Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., succinate buffer), a chromogenic substrate mix (e.g., 4-aminoantipyrine (B1666024) and N,N-dimethylaniline), and horseradish peroxidase (HRP).[25]

-

Initiate the reaction by adding the protein extract and the substrate, oxalic acid. A parallel reaction without oxalic acid serves as a control.

-

The OXO in the extract converts oxalate to H₂O₂. The HRP then uses this H₂O₂ to catalyze the oxidative coupling of the chromogenic substrates, producing a colored product.[7]

-

Measurement and Quantification:

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 30 minutes).

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., 555 nm) using a spectrophotometer.[25][26]

-

Calculate the specific activity (e.g., in units per mg of protein) by comparing the absorbance change to a standard curve generated with known concentrations of H₂O₂.

Conclusion and Future Perspectives

Germin and Germin-Like Proteins are undeniably central to plant life, acting as crucial junctions between development and environmental response. Their ability to generate H₂O₂ places them at the heart of processes controlling cell wall integrity and stress signaling. While significant progress has been made in identifying GLP gene families and cataloging their expression patterns, future research must focus on the precise functional characterization of individual GLP members. Elucidating the specific substrates, regulatory mechanisms, and downstream signaling partners for different GLPs will be key. From a biotechnological standpoint, the manipulation of GLP gene expression holds immense promise for developing crops with enhanced resistance to a variety of biotic and abiotic stresses, thereby contributing to global food security.[16]

References

- 1. Germins and germin like proteins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Versatility of germin-like proteins in their sequences, expressions, and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant oxalate oxidases: key enzymes in redox and stress regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mybiosource.com [mybiosource.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Genome-Wide Identification and Expression Profiling of Germin-Like Proteins Reveal Their Role in Regulating Abiotic Stress Response in Potato [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. The role of the cell wall in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Plant Cell Wall: A Complex and Dynamic Structure As Revealed by the Responses of Genes under Stress Conditions [frontiersin.org]

- 15. Models of Plant Cell Wall Architecture - Glycopedia [glycopedia.eu]

- 16. Functional characterization of germin and germin-like protein genes in various plant species using transgenic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genome-Wide Identification and Expression Profiling of Germin-Like Proteins Reveal Their Role in Regulating Abiotic Stress Response in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Germin like protein genes exhibit modular expression during salt and drought stress in elite rice cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 22. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 26. researchgate.net [researchgate.net]

Navigating the Science of Germin: A Technical Guide

A Note on Chemical Identification: The CAS Registry Number 82220-61-9 is assigned to a tannin-like polyphenol designated as Germin (B1200585) A. However, a comprehensive search of scientific literature reveals a lack of substantial research on this specific compound, particularly concerning biological signaling pathways and detailed experimental protocols as requested. Conversely, the term "germin" is well-established in scientific literature, referring to a family of plant glycoproteins with significant biological roles and enzymatic activities. This guide will focus on these well-characterized germin and germin-like proteins (GLPs) to provide the in-depth technical information sought by researchers. The CAS Registry Number for the enzymatic activity of oxalate (B1200264) oxidase, a key function of some germins, is 9031-79-2, while the CAS Registry Number for superoxide (B77818) dismutase activity, another associated function, is 9054-89-1.[1][2][3][4][5][6][7]

Core Properties of Germin and Germin-Like Proteins

Germins and germin-like proteins (GLPs) are a diverse family of water-soluble glycoproteins found throughout the plant kingdom, playing crucial roles in plant development and defense.[8][9] Initially identified as markers for germination in wheat, they are now known to be involved in a wide array of physiological processes.[10]

Table 1: Key Characteristics of Germin Proteins

| Property | Description | References |

| Structure | Typically homohexameric glycoproteins with a β-barrel core structure.[8] | [8] |

| Localization | Primarily located in the cell wall or apoplast. | [11] |

| Key Enzymatic Activities | Oxalate Oxidase (EC 1.2.3.4) and Superoxide Dismutase (EC 1.15.1.1).[5][6] | [5][6] |

| Biological Functions | Plant defense against pathogens, response to abiotic stress (e.g., salt, drought), seed germination, and development.[11][12][13] | [11][12][13] |

Signaling Pathways Involving Germin-Like Proteins

Germin-like proteins are implicated in plant signaling pathways, particularly those related to stress responses and development. Their enzymatic activities, producing hydrogen peroxide (H₂O₂) via oxalate oxidase or modulating reactive oxygen species (ROS) levels through superoxide dismutase, are central to their signaling roles.

One of the well-documented pathways involves the role of OsGLP2-1 in rice seed dormancy, which is regulated by the interplay between abscisic acid (ABA) and gibberellic acid (GA) signaling.[12][14]

Experimental Protocols

Detailed experimental protocols for studying germin and GLPs are essential for researchers. Below are outlines for key experimental procedures.

Identification and Quantification of Germin-Like Proteins

A common workflow for identifying and quantifying the expression of GLP genes involves a combination of bioinformatics and molecular biology techniques.

Methodology for qRT-PCR Analysis of GLP Gene Expression:

-

Plant Material and Stress Treatments: Grow plants (e.g., Arabidopsis thaliana, Oryza sativa) under controlled conditions. For stress treatments, expose plants to abiotic stresses such as 150 mM NaCl for salt stress or withhold water for drought stress. Collect tissue samples at different time points (e.g., 0h, 6h, 12h, 24h) and immediately freeze in liquid nitrogen.[11]

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen plant tissues using a commercially available kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system and a SYBR Green-based master mix. Design gene-specific primers for the target GLP genes and a reference gene (e.g., Actin). The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix. The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.[9]

Assay for Oxalate Oxidase Activity

The enzymatic activity of germin as an oxalate oxidase can be measured by quantifying the production of hydrogen peroxide.

Protocol for In Vitro Oxalate Oxidase Assay:

-

Protein Extraction: Homogenize plant tissue in an extraction buffer (e.g., 50 mM sodium succinate (B1194679), pH 3.8). Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

Reaction Mixture: Prepare a reaction mixture containing the protein extract, a suitable buffer (e.g., 50 mM succinate buffer, pH 3.8), and the substrate, oxalic acid (e.g., 5 mM).

-

Detection of Hydrogen Peroxide: The production of H₂O₂ can be monitored spectrophotometrically using a colorimetric assay. For example, in the presence of horseradish peroxidase, H₂O₂ oxidizes a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB), leading to a color change that can be measured at a specific wavelength.

-

Enzyme Kinetics: Determine the specific activity of oxalate oxidase by measuring the initial rate of the reaction and normalizing it to the total protein concentration in the extract.

Conclusion and Future Directions

Germin and germin-like proteins represent a fascinating and functionally diverse family of plant proteins. Their roles in stress tolerance and development make them attractive targets for crop improvement through genetic engineering.[15] Future research should focus on elucidating the precise molecular mechanisms by which GLPs perceive and transduce stress signals, as well as identifying the full spectrum of their interacting partners. A deeper understanding of their enzymatic activities and regulation will be pivotal for harnessing their potential in developing more resilient and productive crops.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxalate Oxidase, freeze-dried, from Wheat | 9031-79-2 | FO29385 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. 9031-79-2 oxalate oxidase from barley seedlings oxalate oxidase from barley seedlings - CAS Database [chemnet.com]

- 5. Oxalate oxidase - Wikipedia [en.wikipedia.org]

- 6. Superoxide dismutase - Wikipedia [en.wikipedia.org]

- 7. CAS 9054-89-1: Superoxide dismutase | CymitQuimica [cymitquimica.com]

- 8. Germins and germin like proteins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Genome-wide identification of germin-like proteins in peanut (Arachis hypogea L.) and expression analysis under different abiotic stresses [frontiersin.org]

- 10. Germin, a protein marker of early plant development, is an oxalate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genome-Wide Identification and Expression Profiling of Germin-Like Proteins Reveal Their Role in Regulating Abiotic Stress Response in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Roles of Germin-like Protein Family in Response to Seed Germination and Shoot Branching in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rice GERMIN-LIKE PROTEIN 2-1 Functions in Seed Dormancy under the Control of Abscisic Acid and Gibberellic Acid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional characterization of germin and germin-like protein genes in various plant species using transgenic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Germin in Cereal Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Germination in cereals is a complex physiological process meticulously regulated by a symphony of biochemical and genetic events. Central to this process is the enigmatic protein, germin (B1200585). Initially identified as a marker for the onset of germination in wheat, germin and its associated family of germin-like proteins (GLPs) have been unveiled as crucial players with diverse functions, primarily centered around their oxalate (B1200264) oxidase activity. This activity leads to the production of hydrogen peroxide (H₂O₂), a key signaling molecule that orchestrates a cascade of downstream events essential for successful germination and seedling establishment. This technical guide provides an in-depth exploration of the multifaceted role of germin in cereal germination, detailing its biochemical properties, the signaling pathways it influences, and the experimental methodologies employed in its study.

Introduction to Germin and Germin-Like Proteins

Germins are glycoproteins characterized by their remarkable resistance to proteases and their stable oligomeric structure.[1][2] They are a class of developmentally regulated proteins that are prominently expressed during the germination of cereal embryos.[1][2] A defining feature of germin in cereals is its intrinsic oxalate oxidase (OXO) activity, which catalyzes the conversion of oxalate into carbon dioxide and hydrogen peroxide (H₂O₂).[1][2]

Germin-like proteins (GLPs) share sequence and structural similarities with true germins but often lack oxalate oxidase activity.[1] Both germins and GLPs are typically associated with the cell wall, suggesting a role in cell wall metabolism and defense.[1][2]

Biochemical Properties and Function

The primary function of germin during cereal germination is its role as an oxalate oxidase. The hydrogen peroxide produced through this enzymatic reaction is not merely a metabolic byproduct but a critical second messenger involved in a myriad of cellular processes.

Table 1: Quantitative Data on Oxalate Oxidase Activity During Cereal Germination

| Cereal Species | Cultivar | Germination Time | Fold Increase in OXO Activity | Specific Activity (U/g DW) | Reference |

| Paddy Rice | IR 4625 | 3 days | 5.8 | 32.90 | [3] |

| Barley | - | 2 days | Maximal mRNA levels observed | Not specified | [4][5] |

The Germin-H₂O₂ Signaling Pathway in Germination

The production of H₂O₂ by germin is a pivotal event that integrates with the hormonal regulation of germination, primarily the antagonistic interplay between gibberellic acid (GA) and abscisic acid (ABA).

-

Hydrogen Peroxide as a Signaling Molecule: H₂O₂ produced by germin acts as a signaling molecule that can promote germination.[6] It is involved in programmed cell death (PCD) in the aleurone layer, which is necessary for the mobilization of stored nutrients in the endosperm.[7]

-

Interaction with Hormonal Pathways: The balance between ABA (which generally inhibits germination) and GA (which promotes germination) is crucial. H₂O₂ has been shown to counteract the inhibitory effects of ABA and may act downstream of GA signaling to promote germination-associated processes.[8][9]

Below is a diagram illustrating the proposed signaling pathway involving germin during cereal germination.

References

- 1. Quantitative Proteomic Analysis of Wheat Seeds during Artificial Ageing and Priming Using the Isobaric Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Salt Stress on Germin Gene Expression in Barley Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Salt Stress on Germin Gene Expression in Barley Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrogen peroxide scavenging regulates germination ability during wheat (Triticum aestivum L.) seed maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different Modes of Hydrogen Peroxide Action During Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptome analysis during seed germination of elite Chinese bread wheat cultivar Jimai 20 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Evolutionary Odyssey of Germin-Like Proteins: A Technical Guide

Abstract

Germin-like proteins (GLPs) represent a ubiquitous and functionally diverse superfamily of glycoproteins found across the plant kingdom and beyond, playing pivotal roles in a myriad of physiological processes, from seed germination to stress defense. This technical guide provides a comprehensive exploration of the evolutionary origins of GLPs, tracing their lineage from ancient organisms to their extensive diversification in higher plants. Through a synthesis of phylogenetic data, comparative genomics, and functional analyses, we illuminate the molecular events that have shaped the evolution of this critical protein family. This document details the experimental methodologies employed to unravel the evolutionary history of GLPs and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and in-depth understanding of the core concepts.

Introduction

Germin and germin-like proteins (GLPs) are characterized by their remarkable stability and their conserved cupin domain, a β-barrel structure that underpins their diverse enzymatic activities.[1][2] First identified as a marker for germination in wheat, germins and their homologs have since been discovered in a vast array of organisms, including myxomycetes, bryophytes, pteridophytes, gymnosperms, and angiosperms.[3] While true germins, possessing oxalate (B1200264) oxidase (OXO) activity, are predominantly found in cereals, the broader GLP family exhibits a wider range of functions, including superoxide (B77818) dismutase (SOD) activity, and plays crucial roles in plant development and responses to both biotic and abiotic stresses.[1][2] This guide delves into the evolutionary trajectory of GLPs, examining their phylogenetic distribution, the expansion and diversification of their gene families, and the molecular mechanisms that have driven their functional evolution.

Phylogenetic Distribution and Evolutionary History

The evolutionary history of GLPs is a story of deep origins and subsequent functional radiation. As members of the cupin superfamily, they share a common ancestor with a diverse group of proteins characterized by a conserved barrel-fold structure.[4] Phylogenetic analyses have revealed that GLPs are present in a wide range of eukaryotic organisms, suggesting an ancient origin.

Early Divergence

GLPs are found in non-plant organisms such as myxomycetes (slime molds), indicating their presence before the divergence of the plant lineage.[3] Within the plant kingdom, GLPs have been identified in early diverging lineages, including bryophytes (mosses) and charophytes, the closest algal relatives of land plants. Studies on the moss Physcomitrella patens have revealed a significant number of GLP genes, which phylogenetically form distinct clades from those in higher plants, suggesting an early diversification of this protein family within the land plant lineage.

Expansion and Diversification in Land Plants

The transition of plants from aquatic to terrestrial environments was a major evolutionary event that necessitated the development of novel mechanisms for structural support and defense against new environmental stresses. GLPs are thought to have played a significant role in this adaptation. The number of GLP genes expanded significantly during the evolution of land plants, with extensive diversification observed in angiosperms.[5] This expansion is largely attributed to gene duplication events, both tandem and segmental, which provided the raw genetic material for neofunctionalization and subfunctionalization.[2] For instance, in rice, a significant cluster of GLP genes on chromosome 8 has been linked to broad-spectrum disease resistance, highlighting the role of gene duplication in the evolution of novel defense mechanisms.[6]

Quantitative Data on Germin-Like Protein Families

The advent of whole-genome sequencing has enabled a comprehensive census of GLP gene families across a diverse range of plant species. The following tables summarize key quantitative data, providing a comparative overview of the size and structure of GLP families.

| Plant Species | Common Name | Number of GLP Genes | Reference |

| Triticum aestivum | Wheat | 258 | [1] |

| Oryza sativa | Rice | 43 | [1][7][8] |

| Arabidopsis thaliana | Thale Cress | 32 | [1][7][8] |

| Zea mays | Maize | 26 | [1][3] |

| Hordeum vulgare | Barley | 48 | [1] |

| Glycine max | Soybean | 69 | [1] |

| Cucumis sativus | Cucumber | 38 | [2] |

| Solanum tuberosum | Potato | 70 | [9] |

| Arachis hypogaea | Peanut | 84 | [10][11] |

| Brassica napus | Rapeseed | 77 | [12] |

Table 1: Number of Germin-Like Protein Genes in Various Plant Species. This table provides a comparative look at the size of the GLP gene family across different plant species, highlighting the significant expansion in polyploid species like wheat and peanut.

| Plant Species | Characteristic | Value Range | Reference |

| Cucumis sativus | Protein Length (amino acids) | 124 - 927 | [2] |

| Genomic DNA Length (bp) | 564 - 3868 | [2] | |

| Solanum tuberosum | Protein Length (amino acids) | 94 - 567 | [9] |

| Molecular Weight (kDa) | 10.65 - 65.78 | [9] | |

| Arachis hypogaea | Genomic DNA Length (bp) | 522 - 99291 | [10][11] |

| Number of Exons | 1 - 10 | [10] |

Table 2: Size and Structural Characteristics of Germin-Like Proteins in Selected Plant Species. This table details the variability in protein size, genomic length, and gene structure within the GLP family of cucumber, potato, and peanut.

Experimental Protocols

The study of GLP evolution relies on a combination of computational and molecular techniques. This section provides an overview of the key experimental methodologies.

Phylogenetic Analysis of Germin-Like Proteins

Phylogenetic analysis is fundamental to understanding the evolutionary relationships between GLPs from different species.

Objective: To reconstruct the evolutionary history of GLP genes and proteins.

Methodology:

-

Sequence Retrieval: GLP protein or nucleotide sequences are retrieved from public databases such as NCBI GenBank or Ensembl Plants using BLAST searches with known GLP sequences as queries.[1]

-

Multiple Sequence Alignment: The retrieved sequences are aligned using algorithms like ClustalW or MUSCLE, implemented in software packages such as MEGA (Molecular Evolutionary Genetics Analysis) or BioEdit. This step is crucial for identifying conserved regions and homologous positions.

-

Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods such as Neighbor-Joining (NJ), Maximum Likelihood (ML), or Bayesian inference. MEGA is a commonly used software for this purpose.[2] The reliability of the tree topology is assessed using bootstrap analysis with 1000 replicates.[1]

-

Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized using tools like FigTree or MEGA's built-in tree explorer. The branching patterns of the tree are interpreted to infer evolutionary relationships, identify orthologous and paralogous genes, and define GLP subfamilies.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique used to quantify the expression levels of specific GLP genes in different tissues or under various experimental conditions.

Objective: To determine the relative expression levels of GLP genes.

Methodology:

-

RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like the TRIzol method. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.[2]

-

Primer Design: Gene-specific primers for the target GLP genes and a reference gene (e.g., Actin or Ubiquitin) are designed using software like Primer3Plus. Primers should be designed to amplify a product of 100-200 bp and span an intron if possible to avoid amplification of contaminating genomic DNA.

-

qRT-PCR Reaction: The qRT-PCR reaction is performed in a real-time PCR system using a fluorescent dye such as SYBR Green or a probe-based chemistry (e.g., TaqMan). The reaction typically includes the cDNA template, forward and reverse primers, and a master mix containing DNA polymerase, dNTPs, and the fluorescent dye.

-

Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative expression of the target GLP gene is calculated using the 2-ΔΔCt method, where the expression is normalized to the reference gene and relative to a control sample.[2]

Transient Gene Expression and Silencing in Plants

Transient expression assays are used to rapidly assess the function of GLP genes in planta. Agroinfiltration is a common method for this purpose.

Objective: To transiently overexpress or silence a GLP gene in a model plant like Nicotiana benthamiana to study its function.

Methodology:

-

Vector Construction: The coding sequence of the GLP gene of interest is cloned into a binary vector suitable for Agrobacterium-mediated transformation. For overexpression, the gene is typically placed under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter. For silencing, a hairpin RNAi construct is often used.

-

Agrobacterium Transformation: The resulting plasmid is transformed into a competent Agrobacterium tumefaciens strain (e.g., LBA4404 or GV3101) by electroporation or heat shock.

-

Agrobacterium Culture and Infiltration: A single colony of the transformed Agrobacterium is grown overnight in LB medium with appropriate antibiotics. The bacterial cells are then harvested by centrifugation, resuspended in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, and 100-200 µM acetosyringone), and the optical density (OD₆₀₀) is adjusted to 0.5-1.0.[13]

-

Plant Infiltration: The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

-

Phenotypic Analysis: The infiltrated plants are incubated for 2-5 days, after which the phenotype is observed. This could involve monitoring for cell death, measuring the accumulation of reactive oxygen species (ROS), or challenging the plant with a pathogen to assess disease resistance. Gene expression can be confirmed by qRT-PCR.

Visualizing Evolutionary and Functional Relationships

Diagrams are powerful tools for visualizing complex biological information. The following sections provide Graphviz diagrams to illustrate key aspects of GLP evolution and function.

Phylogenetic Relationships of Germin-Like Proteins

References

- 1. Molecular Characterization of Germin-like Protein Genes in Zea mays (ZmGLPs) Using Various In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. A Germin-Like Protein Gene Family Functions as a Complex Quantitative Trait Locus Conferring Broad-Spectrum Disease Resistance in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-Wide Characterization and Expression Analysis of the Germin-Like Protein Family in Rice and Arabidopsis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. mdpi.com [mdpi.com]

- 9. Genome-Wide Identification and Expression Profiling of Germin-Like Proteins Reveal Their Role in Regulating Abiotic Stress Response in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Genome-wide identification of germin-like proteins in peanut (Arachis hypogea L.) and expression analysis under different abiotic stresses [frontiersin.org]

- 11. Genome-wide identification of germin-like proteins in peanut (Arachis hypogea L.) and expression analysis under different abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of Germin-like Protein Family in Response to Seed Germination and Shoot Branching in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | An Easy and Rapid Transformation Protocol for Transient Expression in Cotton Fiber [frontiersin.org]

The Alkaloid Germine: A Technical Guide to its Natural Sources and Synthetic Efforts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germine is a complex steroidal alkaloid belonging to the C-nor-D-homo steroidal class of natural products. Found in various species of the plant genus Veratrum, germine and its derivatives have attracted attention for their significant biological activities, primarily their potent hypotensive effects. This activity stems from their interaction with voltage-gated sodium channels. The intricate molecular architecture of germine has also made it a challenging and compelling target for total synthesis. This technical guide provides a comprehensive overview of the natural sources of germine, available quantitative data, and a detailed examination of a significant synthetic endeavor towards its analogue, (±)-4-Methylenegermine.

Natural Sources of Germine

Germine is primarily isolated from perennial herbs of the genus Veratrum, commonly known as false hellebores, and from plants of the genus Zigadenus (death camas). These plants have a history of use in traditional medicine, but their high toxicity due to a mixture of steroidal alkaloids necessitates caution.

The primary plant sources reported to contain germine include:

-

Veratrum album (White False Hellebore)[2]

-

Veratrum californicum (California False Hellebore)

-

Veratrum nigrum (Black False Hellebore)

-

Zigadenus venenosus (Meadow Death Camas)

The rhizomes and roots of these plants are the primary sites of alkaloid accumulation[2].

Quantitative Analysis of Alkaloids in Veratrum Species

| Alkaloid | Plant Species | Plant Part | Concentration Range (µg/g to mg/g) |

| Protoveratrine A | Veratrum album | Fruit, Roots, Rootstock | Highest concentrations observed |

| Veratramine | Veratrum spp. | Various | Generally lower concentrations |

| Cevadine | Veratrum spp. | Various | Variable |

| Jervine | Veratrum spp. | Various | Variable |

| Veratridine | Veratrum spp. | Various | Variable |

| Table 1: Concentration ranges of selected Veratrum alkaloids in various plant parts, adapted from Siegle and Pietsch, 2024.[3][4] |

The lack of specific quantitative data for germine highlights an area for future research in the phytochemical analysis of these important medicinal and toxic plants.

Total Synthesis of (±)-4-Methylenegermine

The formidable molecular complexity of germine has made its total synthesis a significant challenge. A notable contribution in this area is the synthetic study towards (±)-germine by the late Professor Gilbert Stork and his collaborators, which culminated in the synthesis of (±)-4-Methylenegermine, a close structural analogue. The synthesis was reported in Organic Letters in 2017.[5][6]

The following sections detail the experimental protocols for key steps in this landmark synthesis.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (±)-4-Methylenegermine.

Key Experimental Protocols

The synthesis of (±)-4-Methylenegermine is a multi-step sequence. The detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are crucial for reproducibility. The following are representative protocols for key transformations as would be detailed in the supplementary information of the parent publication.

Note: The following protocols are illustrative and based on the general transformations described in the publication by Stork et al. For exact experimental details, including characterization data, the original publication and its supporting information should be consulted.[5][6]

1. Ring Contraction to Form the Five-Membered C-Ring:

-

Reaction: Conversion of a six-membered ring ketone to a five-membered ring diene.

-

Procedure: To a solution of the tricyclic ketone intermediate in a suitable solvent (e.g., methanol), is added a base (e.g., sodium methoxide) and a reagent for ring contraction (e.g., a selenium-based reagent followed by oxidative elimination). The reaction is stirred at a specific temperature (e.g., room temperature) for a designated time. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.

2. Diels-Alder Cycloaddition:

-

Reaction: [4+2] cycloaddition to construct the tetracyclic core.

-

Procedure: The diene intermediate and a suitable dienophile are dissolved in an appropriate solvent (e.g., toluene) in a sealed tube. The mixture is heated to a high temperature (e.g., 180 °C) for an extended period. After cooling, the solvent is removed under reduced pressure, and the resulting residue is purified by flash chromatography to yield the tetracyclic adduct.

3. Pyridine Ring Formation and Functionalization:

-